molecular formula C13H11IN2O3S B8659698 Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate

Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate

Cat. No. B8659698
M. Wt: 402.21 g/mol
InChI Key: NMSSIVVNMBREJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate is a useful research compound. Its molecular formula is C13H11IN2O3S and its molecular weight is 402.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl[3-(aminocarbonyl)-5-iodo-2-thienyl]carbamate

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.21 g/mol

IUPAC Name

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate

InChI

InChI=1S/C13H11IN2O3S/c14-10-6-9(11(15)17)12(20-10)16-13(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,17)(H,16,18)

InChI Key

NMSSIVVNMBREJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(S2)I)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl[3-(aminocarbonyl)-2-thienyl]carbamate (4.39 g, 15.88 mmol) in dichloromethane (440 mL) was added N-iodosuccinimide (3.57 g, 15.88 mmol). An additional amount of N-iodosuccinimide (1.07 g) was added in 3 portions over the next 60 min to drive the reaction to completion. The dark reaction mixture was diluted with ethyl acetate (700 mL), hexanes (100 mL), aqueous sodium thiosulfate (1 M, 150 mL), and aqueous sodium hydroxide (1 M, 300 mL). The layers were separated, and the organic layer was washed with saturated aqueous sodium bicarbonate (100 mL) and brine (150 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound as a solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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